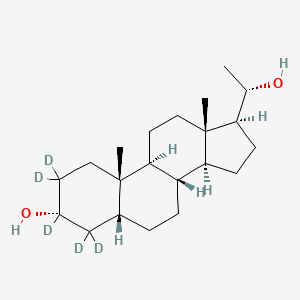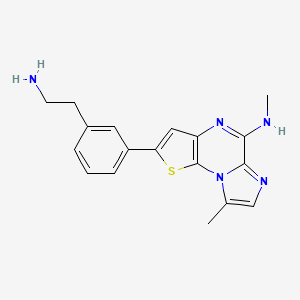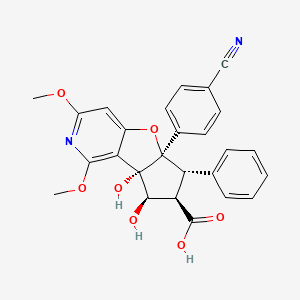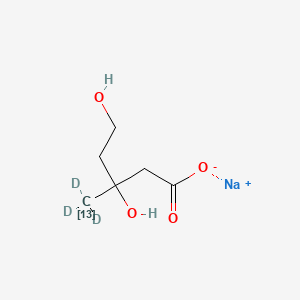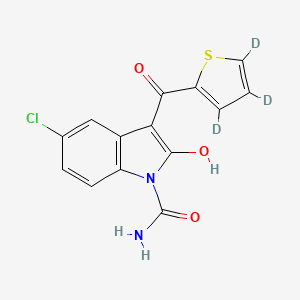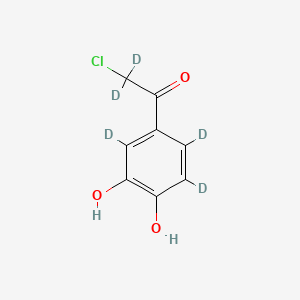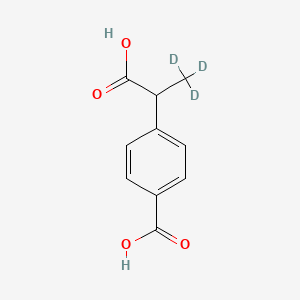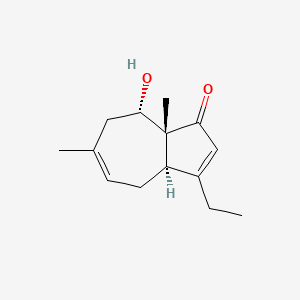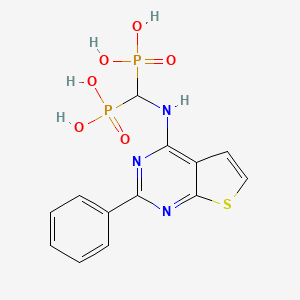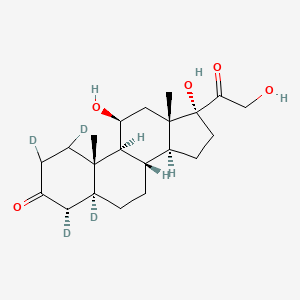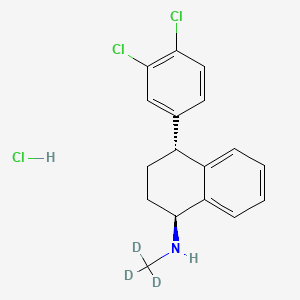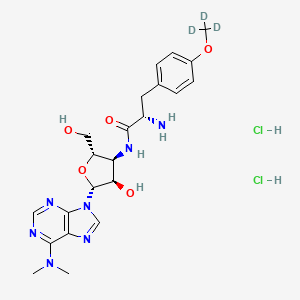
BMI-Glu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is widely used in various scientific research applications due to its unique properties.
Preparation Methods
The synthesis of BMI-Glu involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes the following steps:
Preparation of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds that are essential for the final product. This may include the preparation of specific amino acids or other organic compounds.
Coupling Reaction: The final step involves the coupling of the intermediate compounds to form this compound. This reaction is usually carried out under specific conditions, such as controlled temperature and pH, to ensure the desired product is obtained.
Industrial production methods for this compound may involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product.
Chemical Reactions Analysis
BMI-Glu undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the gain of electrons, and this compound can be reduced under specific conditions.
Substitution: Substitution reactions involve the replacement of one functional group with another. This compound can undergo substitution reactions with various reagents.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BMI-Glu has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a fluorescent probe to study various chemical reactions and processes.
Medicine: In medical research, this compound is used to study the role of γ-glutamyl transpeptidase in various diseases, including cancer and liver diseases.
Industry: In industrial applications, this compound is used in the development of diagnostic tools and assays for the detection of γ-glutamyl transpeptidase activity.
Mechanism of Action
The mechanism of action of BMI-Glu involves its interaction with γ-glutamyl transpeptidase. This enzyme catalyzes the transfer of the γ-glutamyl group from glutathione to an acceptor molecule. This compound acts as a substrate for this enzyme, and its fluorescence properties allow researchers to monitor the enzyme’s activity in real-time . The molecular targets and pathways involved include the γ-glutamyl cycle and related metabolic pathways.
Comparison with Similar Compounds
BMI-Glu is unique compared to other similar compounds due to its high sensitivity and specificity for γ-glutamyl transpeptidase. Similar compounds include:
While these compounds have different primary applications, they share some similarities in their use as probes or therapeutic agents in biological research.
Properties
Molecular Formula |
C31H32N5O3S+ |
|---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
2-amino-5-[4-[(E)-2-[5-(2,1,3-benzothiadiazol-4-yl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C31H31N5O3S/c1-4-36-26-15-11-20(22-6-5-7-25-29(22)35-40-34-25)18-23(26)31(2,3)27(36)16-10-19-8-12-21(13-9-19)33-28(37)17-14-24(32)30(38)39/h5-13,15-16,18,24H,4,14,17,32H2,1-3H3,(H,38,39)/p+1 |
InChI Key |
UDAIWZSIGMIJHN-UHFFFAOYSA-O |
Isomeric SMILES |
CC[N+]1=C(C(C2=C1C=CC(=C2)C3=CC=CC4=NSN=C43)(C)C)/C=C/C5=CC=C(C=C5)NC(=O)CCC(C(=O)O)N |
Canonical SMILES |
CC[N+]1=C(C(C2=C1C=CC(=C2)C3=CC=CC4=NSN=C43)(C)C)C=CC5=CC=C(C=C5)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


